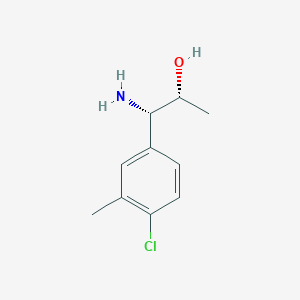

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include sodium borohydride or lithium aluminum hydride for the reduction process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that the reaction conditions are optimized for large quantities.

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from a racemic mixture if necessary.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways, leading to changes in cellular function and response.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different chemical and biological properties.

1-Amino-1-(4-methylphenyl)propan-2-OL: Lacks the chloro group, affecting its reactivity and activity.

Uniqueness

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, is a chiral compound characterized by its unique stereochemistry. The compound features an amino group, a hydroxyl group, and a substituted aromatic ring, making it a candidate for various biological studies and applications. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The compound's structure is significant in determining its biological activity. The presence of the amino and hydroxyl groups suggests potential interactions with biological receptors or enzymes. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 1213940-68-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific biological pathways. However, comprehensive studies are still necessary to elucidate its mechanisms of action. The following sections detail findings from recent research.

Research suggests that this compound may influence various biological pathways through receptor interactions. For instance, compounds with similar structures have been studied for their roles in modulating immune responses and inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial properties of structurally related compounds. While specific data on this compound is limited, compounds with similar functional groups have demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Inhibitory Effects on PD-L1 : Another area of interest involves small molecule inhibitors targeting the PD-L1 pathway in cancer therapy. Although direct studies on this compound are not yet available, its structural analogs have shown promise in disrupting PD-L1 interactions, potentially enhancing immune responses against tumors .

- Neuropharmacological Studies : There is ongoing research into compounds that affect neurotransmitter systems, particularly those related to mood disorders. Similar compounds have been investigated for their ability to modulate serotonin and norepinephrine pathways, indicating a potential for this compound to influence neurological conditions .

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | 126456-43-7 | Different stereochemistry |

| 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride | 103028-83-7 | Tetrahydro structure |

| (R)-2-Amino-2-(m-tolyl)ethanol | 926292-63-9 | Methyl substitution on aromatic ring |

These comparisons highlight how variations in stereochemistry and substituents can significantly influence both chemical properties and biological activities.

Propriétés

Formule moléculaire |

C10H14ClNO |

|---|---|

Poids moléculaire |

199.68 g/mol |

Nom IUPAC |

(1S,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

Clé InChI |

HKFFNDYCESEXKQ-GMSGAONNSA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)Cl |

SMILES canonique |

CC1=C(C=CC(=C1)C(C(C)O)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.